2-(3,4-Difluorophenyl)propan-2-amine hydrochloride
CAS No.:
Cat. No.: VC13492288
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClF2N |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H |
| Standard InChI Key | NGKPOSAGINGUAL-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC(=C(C=C1)F)F)N.Cl |
| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(3,4-Difluorophenyl)propan-2-amine hydrochloride belongs to the class of arylalkylamine hydrochlorides. Its molecular formula is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The IUPAC name, 2-(3,4-difluorophenyl)propan-2-amine hydrochloride, reflects the substitution pattern of fluorine atoms at the 3- and 4-positions of the phenyl ring and the quaternary carbon in the propan-2-amine group. The hydrochloride salt enhances aqueous solubility, making it suitable for laboratory applications.
The compound’s InChI key (NGKPOSAGINGUAL-UHFFFAOYSA-N) and SMILES representation (CC(C)(C1=CC(=C(C=C1)F)F)N.Cl) provide precise descriptors of its connectivity and stereoelectronic features . X-ray crystallography of similar compounds reveals that the difluorophenyl group adopts a planar configuration, while the amine group participates in hydrogen bonding with the chloride ion.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1439905-31-3 | |
| Molecular Formula | C₉H₁₂ClF₂N | |
| Molecular Weight | 207.65 g/mol | |
| Purity | ≥95% | |
| IUPAC Name | 2-(3,4-difluorophenyl)propan-2-amine hydrochloride |
Synthesis and Production Methods
Industrial synthesis of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride typically involves reductive amination of 3,4-difluorophenylacetone with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via the following generalized pathway:
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Condensation: 3,4-Difluorophenylacetone reacts with ammonium acetate to form an imine intermediate.
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Reduction: The imine is reduced to the corresponding amine using NaBH₃CN or catalytic hydrogenation.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Optimized conditions for large-scale production include continuous flow reactors to enhance reaction efficiency and purity. Challenges in synthesis include controlling byproducts from over-reduction and ensuring stereochemical purity, though the symmetric structure of the propan-2-amine group mitigates stereoisomer formation.
Physicochemical Properties
The compound’s physicochemical profile is influenced by its fluorine substituents and ionic nature. Key properties include:
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Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form .
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Lipophilicity: The difluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability in biological systems.
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the amine group.
Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures above 200°C, suggesting robustness in material science applications .
| Biological Target | Hypothesized Effect | Basis for Inference |
|---|---|---|
| Serotonin Receptors | Partial agonist/antagonist | Structural analogy |
| MAO-B | Competitive inhibition | Fluorine electronic effects |
Applications in Research and Industry
Material Chemistry
The compound serves as a building block for synthesizing advanced materials:
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Organic semiconductors: Incorporation into π-conjugated systems enhances electron mobility in thin-film transistors .
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Metal-organic frameworks (MOFs): The amine group coordinates with metal ions to form porous structures for gas storage .
Pharmacological Research
Preliminary screens suggest utility in developing:
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Antidepressants: Via serotonin reuptake inhibition (analogous to fluoxetine derivatives).
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Anticancer agents: Fluorinated amines exhibit pro-apoptotic effects in glioblastoma cell lines.
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